Welcome to the BenchChem Online Store!
molecular formula C11H6N2O3S B8711200 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid

10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid

Cat. No. B8711200
M. Wt: 246.24 g/mol
InChI Key: FJUCLXQPGQDDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04230707

Procedure details

Chlorotrimethylsilane (2.35 ml, 0.018 mol) is added to a cooled (ice bath) solution of 3,10-dihydro-10-oxo-1H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid (4.5 g, 0.018 mol) in pyridine (35 ml) under nitrogen. The mixture is stirred at ice bath temperature for 1 hour and then allowed to warm at room temperature. N-chlorosuccinimide (2.44 g, 0.018 mol) is added and the mixture is heated at 95° C. for 20 minutes. The mixture is cooled, diluted with ice water (5 ml) and stirred for 15 minutes. The precipitate is filtered, washed with boiling acetone and dried to give the product (3.5 g.) mp 335° C. (dec).
Quantity
2.35 mL
Type
reactant
Reaction Step One
Name
3,10-dihydro-10-oxo-1H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.[O:6]=[C:7]1[N:12]2[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]2[CH2:20][CH2:21][S:22][C:8]1=2.ClN1C(=O)CCC1=O>N1C=CC=CC=1>[O:6]=[C:7]1[N:12]2[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]2[CH:20]=[CH:21][S:22][C:8]1=2

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
3,10-dihydro-10-oxo-1H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid
Quantity
4.5 g
Type
reactant
Smiles
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)CCS2
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.44 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
ice water
Quantity
5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ice bath temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 95° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with boiling acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product (3.5 g.) mp 335° C. (dec)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.